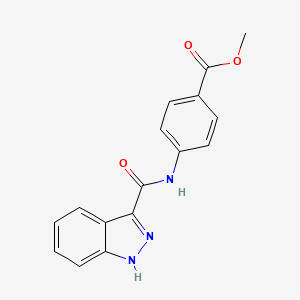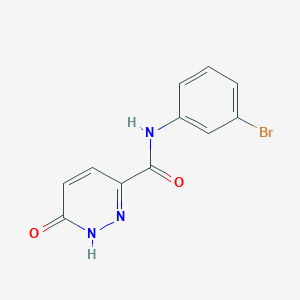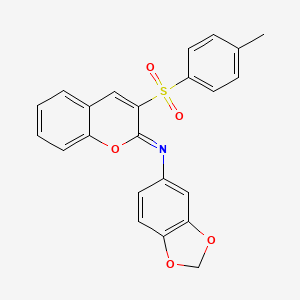![molecular formula C13H11N3O4 B6431481 N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 848755-53-3](/img/structure/B6431481.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,3-benzodioxole moiety . 1,3-Benzodioxole, also known as 1,2-methylenedioxybenzene, is an organic compound classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid . Many related compounds containing the methylenedioxyphenyl group are bioactive and are found in pesticides and pharmaceuticals .
Scientific Research Applications
BDC has been used in a variety of different scientific research applications. It has been used as a tool to study protein-protein interactions, as well as to identify novel drug targets. BDC has also been used to study the mechanisms of action of certain drugs, as well as to study the effects of certain drugs on various biochemical and physiological processes. BDC has also been used to study the effects of certain drugs on various cancer cell lines.
Mechanism of Action
Target of Action
Compounds with similar structures have shown antitumor activities against various cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that this compound might interact with its targets to disrupt normal cell functions, leading to cell death.
Advantages and Limitations for Lab Experiments
The use of BDC in laboratory experiments has a number of advantages. BDC is relatively easy to synthesize and is relatively stable, making it ideal for use in laboratory experiments. BDC is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are a few limitations to using BDC in laboratory experiments. BDC has a relatively short half-life, meaning that it must be used quickly after synthesis. Additionally, BDC has a relatively low solubility in water, meaning that it must be used in aqueous solutions.
Future Directions
The potential future directions for BDC research are numerous. One potential area of research is to further explore the mechanism of action of BDC. Additionally, further research could be done to explore the effects of BDC on various biochemical and physiological processes. Additionally, further research could be done to explore the potential applications of BDC in drug discovery and development. Finally, further research could be done to explore the potential applications of BDC in the treatment of various diseases, such as cancer and inflammation.
Synthesis Methods
BDC can be synthesized in a number of different ways. The most common method is the condensation reaction of 2-amino-1,3-benzodioxole and 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. This reaction yields a racemic mixture of the desired product. The reaction can be further optimized by using a chiral auxiliary, such as optically active 2-amino-1,3-benzodioxole, to yield an optically enriched product.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-12-4-2-9(15-16-12)13(18)14-6-8-1-3-10-11(5-8)20-7-19-10/h1-5H,6-7H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONRCCZLJDTICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431410.png)
![5,7,8-trimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431416.png)



![6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431447.png)
![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)
![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)
![2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide](/img/structure/B6431486.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2,2-dimethylpropyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6431497.png)

![N-[(furan-2-yl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6431511.png)